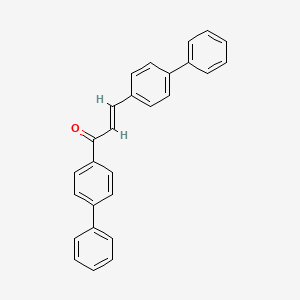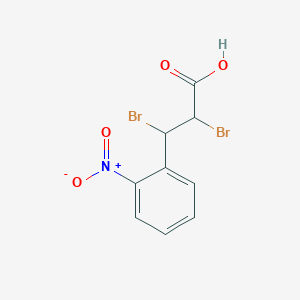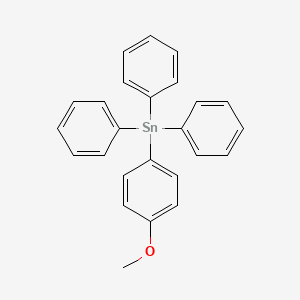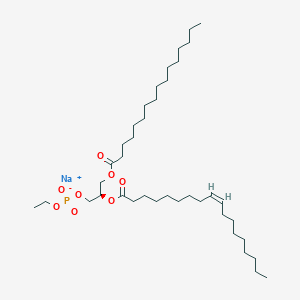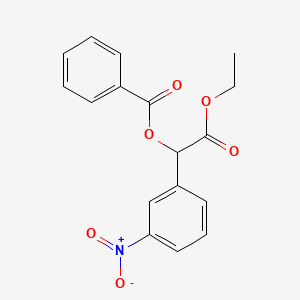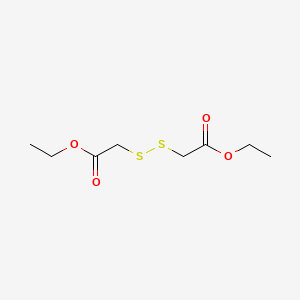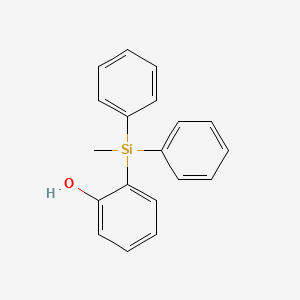
(1-Cyclohexylaziridine-2,3-diyl)bis(phenylmethanone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Cyclohexylaziridine-2,3-diyl)bis(phenylmethanone) is a chemical compound with the molecular formula C22H23NO2 and a molecular weight of 333.4235 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group attached to an aziridine ring, and two phenylmethanone groups. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of (1-Cyclohexylaziridine-2,3-diyl)bis(phenylmethanone) involves several steps. One common synthetic route includes the reaction of cyclohexylamine with phenylglyoxal in the presence of a base to form the aziridine ring. The reaction conditions typically involve moderate temperatures and inert atmosphere to prevent unwanted side reactions . Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.
Chemical Reactions Analysis
(1-Cyclohexylaziridine-2,3-diyl)bis(phenylmethanone) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(1-Cyclohexylaziridine-2,3-diyl)bis(phenylmethanone) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Cyclohexylaziridine-2,3-diyl)bis(phenylmethanone) involves its interaction with specific molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
(1-Cyclohexylaziridine-2,3-diyl)bis(phenylmethanone) can be compared with other similar compounds such as:
Bis(phthalimido)piperazine: Known for its antimicrobial activity.
Bis(3-aminopropyl)piperazine: Used in the synthesis of biologically active molecules.
2,3-Dihydro-phthalazine-1,4-dione: Another compound with significant biological activity.
The uniqueness of (1-Cyclohexylaziridine-2,3-diyl)bis(phenylmethanone) lies in its specific structure and reactivity, which make it a valuable compound for various research applications.
Properties
CAS No. |
802-61-9 |
|---|---|
Molecular Formula |
C22H23NO2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(3-benzoyl-1-cyclohexylaziridin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C22H23NO2/c24-21(16-10-4-1-5-11-16)19-20(22(25)17-12-6-2-7-13-17)23(19)18-14-8-3-9-15-18/h1-2,4-7,10-13,18-20H,3,8-9,14-15H2 |
InChI Key |
IRYDNJWLTHHGAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(C2C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-amino-6-(2-oxo-2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11942515.png)
![1-(4-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11942528.png)
![(1E)-1-(4-chlorophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11942532.png)

